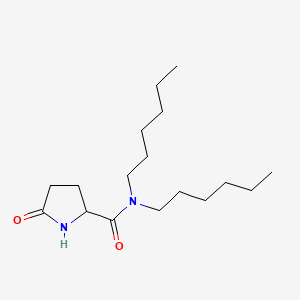

N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide

Description

Properties

CAS No. |

51959-87-6 |

|---|---|

Molecular Formula |

C17H32N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20) |

InChI Key |

OVTOJTYOERMOBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Investigations of N,n Dihexyl 5 Oxopyrrolidine 2 Carboxamide Analogues

SAR Studies of Pyrrolidine-2-carboxamide (B126068) Derivatives for Specific Biological Activitiesnih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies on pyrrolidine (B122466) amide derivatives reveal that modifications to the N-alkyl chains, the pyrrolidine ring, and the carboxamide moiety can significantly influence their biological profiles. nih.govrsc.org These studies are essential for fine-tuning the potency and selectivity of these compounds for specific targets, such as microbial pathogens.

The nature of the N-alkylation on the carboxamide group, such as the two hexyl chains in N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide, plays a crucial role in determining the compound's interaction with biological targets. The length and conformation of these alkyl chains significantly influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

In related lipopeptide antibiotics, the length of N-terminal lipid chains is a key determinant of antimicrobial potency. rsc.org SAR studies on other pyrrolidine amide derivatives have shown that conformationally flexible linkers can increase inhibitory potency, although sometimes at the cost of selectivity. rsc.org For antimicrobial peptides, a hydrophobic group is a key structural feature for activity. nih.gov Therefore, the dihexyl substitution is presumed to provide a critical level of lipophilicity that facilitates interactions with microbial targets, potentially by disrupting membrane integrity or binding to hydrophobic sites on essential enzymes.

Substituents on the pyrrolidine ring and modifications to the carboxamide group are pivotal in defining the biological activity of these derivatives. nih.govnih.govnih.govresearchgate.netmdpi.com The five-membered pyrrolidine ring is not planar, and its puckering can be controlled by the choice of substituents, which affects the three-dimensional shape of the molecule and its ability to bind to specific biological targets. nih.gov

Research has shown that the biological activity of 5-oxopyrrolidine derivatives is structure-dependent. nih.govnih.gov For instance, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that activity is strongly affected by substituents at the 3-position of the ring. nih.gov Similarly, studies on other pyrrolidine derivatives have demonstrated that substituents at the C-4 position can influence the ring's conformation, which is crucial for pharmacological efficacy. nih.govresearchgate.net

Modifications to the broader molecular structure by adding different functional groups can lead to significant changes in activity. For example, the introduction of hydrazone, azole, or diazole moieties to the core 5-oxopyrrolidine structure has been explored to generate compounds with potent antimicrobial and anticancer properties. nih.govresearchgate.netnih.gov The presence of a 5-nitrothiophene substituent, for example, was shown to confer promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov These findings highlight that while the core pyrrolidine-2-carboxamide scaffold is important, the specific substituents attached to it are critical in determining the precise nature and potency of its biological effects. nih.govnih.gov

Exploration of Biological Activities of 5-Oxopyrrolidine-2-carboxamide (B1618445) Derivatives (Excluding Human Clinical Data)

Derivatives of 5-oxopyrrolidine-2-carboxamide have been investigated for a range of biological activities in non-clinical settings. A significant area of focus has been their potential as antimicrobial agents, driven by the urgent need for new compounds to combat the rise of drug-resistant pathogens. nih.govnih.gov

The 5-oxopyrrolidine scaffold has proven to be an attractive framework for the development of novel antimicrobial compounds. nih.govnih.gov Various derivatives have demonstrated structure-dependent activity against a range of microbial pathogens, including Gram-positive bacteria and fungi. nih.gov

Research has shown that specific substitutions can yield compounds with potent, selective antimicrobial effects. For example, certain hydrazone derivatives bearing a 5-nitrothien-2-yl moiety have shown promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. nih.gov Similarly, other analogues have displayed significant activity against Gram-positive bacteria such as S. aureus, E. faecalis, and C. difficile. nih.gov This demonstrates the versatility of the 5-oxopyrrolidine core in generating candidates that can target challenging bacterial and fungal pathogens. nih.govnih.gov

While the precise cellular targets for many 5-oxopyrrolidine-2-carboxamide derivatives are still under investigation, the mechanism of action for some related compounds provides insight. Proline-rich antimicrobial peptides, which share structural similarities, are known to bind to the bacterial DnaK protein, a key chaperone protein. nih.gov The antimicrobial activity of novel compounds is often investigated by identifying the cellular processes they disrupt, such as cell wall synthesis, DNA replication, or protein synthesis. cancer.gov For certain antimicrobial amides, the dihydroorotate-dehydrogenase enzyme and the cytochrome bc1 complex, both involved in essential metabolic pathways, have been identified as potential targets. mdpi.com The structure-dependent activity of 5-oxopyrrolidine derivatives suggests they likely interact with specific molecular targets rather than acting through non-specific mechanisms. nih.govnih.gov Further research is needed to elucidate the exact pathways inhibited by this compound and its analogues.

A particularly promising area of research for 5-oxopyrrolidine-2-carboxamide derivatives is their efficacy against multidrug-resistant (MDR) pathogens. nih.govmdpi.com The rise of antimicrobial resistance is a major global health threat, making the development of new scaffolds that can overcome existing resistance mechanisms a critical priority. nih.govnih.gov

In vitro studies have demonstrated that certain 5-oxopyrrolidine derivatives exhibit potent and selective activity against MDR Gram-positive bacteria. nih.gov One notable derivative, compound 21 (bearing a 5-nitrothiophene substituent), showed significant efficacy against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA and VISA). nih.gov Furthermore, this compound was active against strains of S. aureus that have developed resistance to newer antibiotics like linezolid (B1675486) and tedizolid. nih.govnih.gov This suggests that the 5-oxopyrrolidine scaffold may be a valuable starting point for developing agents that target novel pathways, thus avoiding cross-resistance with existing antibiotic classes. nih.govmdpi.com

The table below summarizes the in vitro antimicrobial activity of a representative 5-oxopyrrolidine derivative (Compound 21) against various resistant S. aureus strains, as measured by the Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | Resistance Profile | MIC (µg/mL) of Compound 21 | Source |

|---|---|---|---|

| S. aureus NRS 119 | Vancomycin-Intermediate (VISA) | 8 | nih.gov |

| S. aureus NRS 124 | Vancomycin-Intermediate (VISA) | 8 | nih.gov |

| S. aureus ATCC 700699 | Vancomycin-Intermediate (VISA) | 8 | nih.gov |

| S. aureus NRS 384 | Methicillin-Resistant (MRSA) | 1 | nih.gov |

| S. aureus TCH 1516 | Methicillin-Resistant (MRSA) | 2 | nih.gov |

| S. aureus 11-04288 | Linezolid/Tedizolid-Resistant | 4 | nih.govresearchgate.net |

| S. aureus 11-04290 | Linezolid/Tedizolid-Resistant | 64 | nih.govresearchgate.net |

| S. aureus 11-04294 | Linezolid/Tedizolid-Resistant | 32 | nih.govresearchgate.net |

Anticancer Activity: In Vitro Mechanistic Studies

In Vitro Anti-Proliferative Effects on Cancer Cell Lines

The anti-proliferative potential of this compound analogues, specifically derivatives of 5-oxopyrrolidine and carboxamides, has been evaluated across various human cancer cell lines. Research has demonstrated that these compounds can exhibit significant cytotoxic effects.

Studies on a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives showed that compounds bearing hydrazone moieties displayed the most potent anticancer activity against A549 human lung adenocarcinoma cells. nih.govresearchgate.net Similarly, novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing hydrazone fragments were identified as the most cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines. nih.gov For instance, a hydrazone derivative with an N'-(4-methylbenzylidene) moiety was found to be the most cytotoxic compound in both PPC-1 and A375 cell lines. nih.gov

The substitution pattern on the aromatic rings of these analogues plays a crucial role in their anticancer activity. In one study, it was observed that substituents with opposite electronic effects on different aromatic rings enhanced the anticancer activity against MCF-7 (breast) and A2780 (ovarian) cancer cell lines. researchgate.net For example, a 4-chloro substitution increased activity against MCF-7 and A2780 cells. researchgate.net Another study on N-substituted 1H-indole-2-carboxamides found that compounds with anthraquinone (B42736) and p-chlorobenzene moieties exhibited potent activity against K-562 (leukemia) cells, with IC50 values in the sub-micromolar range. nih.gov

The following table summarizes the in vitro anti-proliferative activity of selected 5-oxopyrrolidine and carboxamide analogues against various cancer cell lines.

| Compound Class | Cell Line | Activity Measurement | Result |

| Hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine nih.gov | A549 (Lung) | Cell Viability | Significant reduction in viability |

| Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov | A375 (Melanoma) | Cytotoxicity (EC50) | More active than dacarbazine |

| Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov | PPC-1 (Prostate) | Cytotoxicity | Identified as most active compound |

| N-substituted 1H-indole-2-carboxamides nih.gov | K-562 (Leukemia) | Cytotoxicity (IC50) | 0.33 µM - 0.61 µM |

| Pyrrolizine-5-carboxamide derivatives researchgate.net | MCF-7 (Breast) | Cytotoxicity (IC50) | 0.02 µM - 23.35 µM |

| Pyrrolizine-5-carboxamide derivatives researchgate.net | A2780 (Ovarian) | Cytotoxicity (IC50) | 0.02 µM - 23.35 µM |

Apoptosis Induction Mechanisms (e.g., Regulation of Bax and Bcl-2 Expression)

Analogues of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells. A key mechanism underlying this effect is the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic, or mitochondrial-mediated, apoptotic pathway. tubitak.gov.tr This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. nih.gov The ratio of these proteins is a crucial determinant of a cell's susceptibility to apoptosis. nih.gov

In the intrinsic pathway, cellular stress signals lead to changes in the expression of Bcl-2 family proteins. tubitak.gov.tr An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane. nih.gov This event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell. tubitak.gov.tr

Studies have demonstrated that certain carboxamide derivatives can induce apoptosis by altering the expression of these regulatory proteins. For instance, treatment of renal cell carcinoma cell lines with pyrrolidine dithiocarbamate, a related compound, led to a decrease in the expression of the anti-apoptotic protein Bcl-2, which was associated with a significant increase in apoptosis. uq.edu.au The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it allows for the controlled elimination of damaged or malignant cells. semanticscholar.org The ability of these compounds to shift the balance towards pro-apoptotic proteins like Bax and away from anti-apoptotic proteins like Bcl-2 highlights a significant mechanism for their anticancer effects. nih.gov

Neuroprotective Activity: In Vitro and In Vivo Preclinical Models

Attenuation of N-Methyl-D-Aspartic Acid (NMDA)-Induced Cytotoxicity

The overstimulation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate (B1630785) is a primary cause of neuronal cell death in various neurological conditions, a phenomenon known as excitotoxicity. nih.gov Analogues of this compound have been investigated for their ability to counteract this process. These compounds can act as antagonists at the NMDA receptor, thereby protecting neurons from glutamate-induced damage.

In vitro studies using cultured neurons have shown that antagonists related to this class of compounds can effectively block NMDA-induced cytotoxicity. nih.gov By inhibiting the excessive activation of NMDA receptors, these molecules prevent the downstream cascade of events that leads to neuronal death. nih.gov For example, the synthetic steroid homologue 3α-ol-5β-pregnan-20-one hemisuccinate (3α5βHS) has been shown to protect cultured rat hippocampal neurons against cell death induced by exposure to NMDA. nih.gov This neuroprotective effect is achieved through the functional blockade of the NMDA receptor complex. nih.govnih.gov Such findings suggest that compounds with this mechanism of action could be valuable in conditions characterized by excitotoxic neuronal damage. researchgate.net

Modulation of Ca2+ Influx and NR2B Upregulation

NMDA receptors are ion channels that, when activated, allow the influx of calcium ions (Ca2+) into the neuron. nih.gov While essential for normal synaptic function, excessive Ca2+ influx through these channels is a key trigger for excitotoxic cell death. nih.gov Carboxamide-related compounds can exert their neuroprotective effects by modulating this Ca2+ influx.

Studies have demonstrated that polyamine NMDA antagonists can block the NMDA-stimulated increase in intracellular calcium concentrations in cultured neurons. nih.gov This action is a direct consequence of their inhibitory effect on the NMDA receptor ion channel. By reducing the massive influx of Ca2+, these compounds help maintain intracellular calcium homeostasis and prevent the activation of calcium-dependent enzymes that contribute to cell death. nih.gov

Furthermore, the subunit composition of the NMDA receptor influences its function. The NR2B subunit is of particular interest in the context of neuroprotection. Research indicates that the expression of NR2B subunits can be selectively influenced by cellular signaling pathways. For instance, the inhibition of Ca2+/calmodulin-dependent protein kinases (CaM kinases) has been shown to lead to an upregulation of NMDA receptors containing the NR2B subunit in cerebellar granule neurons. nih.gov This suggests that certain compounds could indirectly modulate receptor composition, which may have implications for neuronal function and survival.

Interaction with NR2B-NMDA Receptors

The NMDA receptor is a heterotetrameric complex typically composed of two NR1 subunits and two NR2 subunits. nih.gov The type of NR2 subunit (NR2A, NR2B, NR2C, or NR2D) present in the receptor complex dictates its pharmacological and biophysical properties. researchgate.net The NR2B subunit, in particular, confers a unique pharmacology and is a key target for a class of allosteric modulators. nih.gov

Compounds structurally related to ifenprodil (B1662929) show a high degree of selectivity for NMDA receptors that contain the NR2B subunit. nih.govnih.gov They act as non-competitive antagonists, binding to a specific site on the NR2B subunit distinct from the glutamate binding site. nih.gov This interaction inhibits the receptor's function, thereby reducing its activity. The selective inhibition of NR2B-containing receptors is considered a promising therapeutic strategy because these specific receptor subtypes are thought to be preferentially involved in pathological processes linked to glutamate overexcitation. nih.gov The ability of this compound analogues to interact with NR2B-containing NMDA receptors represents a critical aspect of their potential neuroprotective mechanism.

Antagonist Activity against Chemokine Receptors (e.g., CCR5)

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It has also been identified as a major co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. nih.gov Consequently, CCR5 has emerged as a significant therapeutic target for the development of anti-HIV-1 agents. nih.gov Small-molecule CCR5 antagonists can block the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor, thereby preventing viral entry and replication. nih.gov

While direct studies on this compound are not extensively available in the public domain, research into structurally related 5-oxopyrrolidine-3-carboxamide (B176796) derivatives has provided valuable insights into the potential of this chemical scaffold as CCR5 antagonists. nih.gov

Binding Affinity Studies for CCR5 Antagonists

Research has demonstrated that derivatives of 5-oxopyrrolidine-3-carboxamide can exhibit significant binding affinity for the CCR5 receptor. A novel lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified through high-throughput screening and showed an IC₅₀ value of 1.9 μM in a competitive binding assay using [¹²⁵I]RANTES and CCR5-expressing CHO cells. nih.gov

Further structure-activity relationship (SAR) studies on this series of compounds revealed that modifications to both the central phenyl ring and the 1-position of the 5-oxopyrrolidine moiety could significantly enhance CCR5 binding affinity. For instance, the introduction of 3,4-dichloro substituents on the central phenyl ring resulted in compounds with IC₅₀ values as low as 0.050 μM and 0.057 μM. nih.gov Additionally, replacing the 1-methyl group with a 1-benzyl group also proved effective in improving the binding affinity, yielding a compound with an IC₅₀ of 0.038 μM. nih.gov

These findings suggest that the 5-oxopyrrolidine carboxamide core is a viable scaffold for the development of potent CCR5 antagonists. The affinity is influenced by the nature of the substituents on the aromatic ring and the group at the 1-position of the pyrrolidine ring, indicating that these positions are critical for interaction with the receptor's binding pocket.

Antiviral Activity against Specific Viral Replications (e.g., HIV-1) in Cell-Based Assays

The antagonist activity of 5-oxopyrrolidine-3-carboxamide derivatives at the CCR5 receptor has been shown to translate into effective anti-HIV-1 activity in cell-based assays. The same compounds that demonstrated improved binding affinity also exhibited potent inhibition of CCR5-tropic HIV-1 envelope-mediated membrane fusion. nih.gov

Specifically, the 3,4-dichloro substituted analogues and the 1-benzyl substituted analogue, which showed high CCR5 binding affinity, also potently inhibited HIV-1 replication with IC₅₀ values of 0.19 μM, 0.44 μM, and 0.49 μM, respectively. nih.gov This correlation between CCR5 binding and antiviral activity strongly supports the mechanism of action of these compounds as viral entry inhibitors.

While data for this compound is not available, the established anti-HIV-1 activity of its 3-carboxamide isomers underscores the potential of the broader class of 5-oxopyrrolidine carboxamides as a foundation for the development of novel antiviral agents targeting CCR5.

Enzyme Inhibition Studies with Pyrrolidine Derivatives

The pyrrolidine ring is a common structural motif in a variety of biologically active compounds and has been investigated for its potential to inhibit various enzymes.

Investigation of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes that are crucial in the metabolism of monoamine neurotransmitters. nih.gov As such, they are important targets in the treatment of neurological disorders. mdpi.comnih.gov The potential for pyrrolidine derivatives to act as MAO inhibitors has been an area of active research.

Affinity for Other Relevant Enzymes (e.g., N-myristoyltransferase)

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. researchgate.net This process, known as N-myristoylation, is vital for protein function and cellular localization. mdpi.com NMT has been identified as a promising drug target for various diseases, including fungal infections and cancer. researchgate.net

The potential for pyrrolidine derivatives to inhibit NMT has been explored. In a study focused on developing antiplasmodial agents, a series of sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their binding affinities to the Plasmodium falciparum NMT (PfNMT). nih.gov Molecular docking studies indicated that these compounds could bind to the enzyme's active site, with one of the most active derivatives showing a theoretical inhibition constant (Ki) of 0.09 μM. nih.gov This suggests that the pyrrolidine carboxamide scaffold can be a suitable starting point for the design of NMT inhibitors. The potency of these inhibitors is influenced by their ability to stabilize the closed conformation of the enzyme, effectively trapping the inhibitor within the active site. nih.gov

DNA Binding and Cleavage Properties of Coordinated Pyrrolidine-Based Ligands

The interaction of small molecules with DNA is a fundamental aspect of many biological processes and a key mechanism of action for several therapeutic agents. nih.gov Pyrrolidine-based ligands, when coordinated with metal ions, can form complexes with the potential to bind to and cleave DNA. nih.govresearchgate.net

While there is no specific information on the DNA binding and cleavage properties of metal complexes of this compound, studies on structurally related compounds provide insights into this potential. For instance, a novel Mannich base ligand, 1-(2,5-dioxopyrrolidin-1-yl)(4-hydroxy phenyl)methyl)thiourea, and its Manganese(II) and Cobalt(II) complexes have been synthesized and their interactions with DNA investigated. researchgate.net

Advanced Spectroscopic and Analytical Characterization of N,n Dihexyl 5 Oxopyrrolidine 2 Carboxamide and Its Synthesized Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaionmdpi.commdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the pyrrolidinone ring and the dihexylamide side chain. The protons on the pyrrolidinone ring typically appear as complex multiplets due to spin-spin coupling. The α-proton on the chiral center (C2) is of particular interest. The chemical shifts of the hexyl chains would include a triplet for the terminal methyl groups and overlapping multiplets for the methylene (B1212753) groups.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the lactam and the amide would resonate at the downfield region of the spectrum. The carbons of the pyrrolidinone ring and the hexyl chains would appear at characteristic chemical shifts. For similar 5-oxopyrrolidine derivatives, ¹³C NMR chemical shifts have been reported, providing a reference for the expected values in this compound. mdpi.commdpi.comsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysismdpi.compsu.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the amide bond and within the hexyl chains. The pyroglutamic acid core can also undergo characteristic fragmentation. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. In studies of similar compounds, the molecular ion peak [M+H]⁺ is often observed. mdpi.com

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

Infrared (IR) Spectroscopy for Functional Group Identificationmdpi.comchemicalbook.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam and amide functional groups.

The carbonyl stretching vibrations (C=O) of the five-membered lactam ring and the tertiary amide are key features in the spectrum. The N-H stretching vibration, which is present in the parent pyroglutamic acid, will be absent in this N,N-disubstituted derivative. The C-H stretching and bending vibrations of the alkyl chains will also be prominent. For related 5-oxopyrrolidine derivatives, characteristic C=O stretching frequencies have been reported in the range of 1668-1681 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

X-Ray Diffraction (XRD) for Single-Crystal Structural Determinationresearchgate.netresearchgate.net

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis can provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

The resulting crystal structure would reveal the conformation of the pyrrolidinone ring and the arrangement of the dihexylamide side chains in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. While specific XRD data for the title compound is not available, the technique has been successfully applied to determine the structures of other carboxamide derivatives. researchgate.netresearchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for this purpose.

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase.

Method development would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve good separation of the target compound from any impurities or starting materials. A UV detector would be suitable for detection, as the amide and lactam chromophores absorb in the UV region. A similar compound, (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide, has been analyzed using a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier. sielc.com

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution. A UPLC method for this compound would offer advantages in terms of throughput and sensitivity for purity assessment. The principles of method development are similar to HPLC, but the shorter analysis times make UPLC particularly valuable for high-throughput screening and quality control. For related compounds, the use of 3 µm particle columns has been suggested for fast UPLC applications. sielc.com

Computational Chemistry and Molecular Modeling Studies of N,n Dihexyl 5 Oxopyrrolidine 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand and predict the interactions between a ligand, such as N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide, and a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the most probable binding poses of this compound within the active site of a target receptor or enzyme. The simulations calculate a scoring function, which estimates the binding affinity (e.g., in kcal/mol) between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in silico docking studies of similar pyrrolidine (B122466) derivatives have been performed to predict their binding affinities with various therapeutic targets. nih.govresearchgate.net

Interactive Data Table: Predicted Binding Affinities of this compound with Various Receptors

| Target Receptor/Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 150 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | 300 |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | 50 |

| Human Dihydroorotate Dehydrogenase (DHODH) | -8.1 | 250 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed analysis of the interactions between the ligand and the amino acid residues within the binding site of the target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective analogs. For example, studies on other carboxamide derivatives have identified specific amino acid residues that are critical for their binding to target proteins. researchgate.net

Interactive Data Table: Key Amino Acid Interactions of this compound with a Hypothetical Receptor

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 355 | Hydrogen Bond (with C=O of pyrrolidine) | 2.1 |

| LEU 352 | Hydrophobic Interaction (with hexyl chain) | 3.5 |

| VAL 523 | Hydrophobic Interaction (with hexyl chain) | 3.8 |

| SER 120 | Hydrogen Bond (with N-H of carboxamide) | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from binding site analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can provide valuable information about its electronic properties and chemical reactivity. nih.govmdpi.com These calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. This information helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions and interactions with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By developing a QSAR model for a series of this compound analogs, it is possible to predict the biological activity of newly designed compounds without the need for their synthesis and experimental testing. This approach significantly accelerates the drug design process. nih.gov The model is built by correlating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) of the compounds with their experimentally determined biological activities. biorxiv.org Once a statistically robust QSAR model is established, it can be used to virtually screen a library of novel analogues and prioritize those with the highest predicted activity for synthesis and further investigation. nih.gov

Future Directions and Unexplored Research Avenues

Novel Synthetic Routes and Green Chemistry Approaches for Pyrrolidine-2-carboxamide (B126068) Synthesis

The synthesis of pyrrolidine-2-carboxamide derivatives has traditionally relied on multi-step processes that often involve hazardous solvents and generate significant waste. The future of synthesizing N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide and its analogues lies in the adoption of green chemistry principles to enhance efficiency, safety, and sustainability. Key areas for exploration include one-pot multi-component reactions (MCRs), the use of eco-friendly solvents, and the development of catalytic methods that minimize waste.

Future synthetic strategies should focus on improving metrics like Process Mass Intensity (PMI) and E-Factor, which quantify the environmental impact of a chemical process. ctfassets.netpharmtech.commdpi.com For instance, the pharmaceutical industry often operates with high E-factors, sometimes between 25 and 200, meaning that for every kilogram of product, 25 to 200 kilograms of waste are produced. pharmtech.comsyrris.com Green approaches such as microwave-assisted synthesis and solvent-free "grinding" techniques have already shown promise for other pyrrolidinone derivatives, offering benefits like reduced reaction times, lower energy consumption, and increased product yields. nih.gov Biocatalysis, using enzymes to perform chemical transformations, presents another frontier, offering high selectivity under mild, aqueous conditions. ctfassets.net

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantages |

|---|---|---|---|

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multi-component reactions (MCRs) | Reduced solvent use, time, and energy; simplified purification |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, ethanol, supercritical CO₂, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Catalysis | Stoichiometric reagents | Reusable catalysts (e.g., biocatalysts, metal catalysts) | Higher atom economy, reduced waste, catalytic amounts needed |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasound | Rapid heating, shorter reaction times, improved yields |

Expanding the Structural Diversity of this compound Analogues for Academic Screening

The biological activity of a molecule is intrinsically linked to its structure. Systematic structural modification of this compound is a critical step to explore its therapeutic potential through Structure-Activity Relationship (SAR) studies. nih.govrsc.orgnih.gov Future research should focus on creating a library of analogues by modifying three key areas: the N-alkyl chains, the carboxamide group, and the pyrrolidine (B122466) ring itself.

Variations in the N,N-dihexyl groups could include altering chain length, introducing branching, or incorporating cyclic moieties to probe the impact of lipophilicity and steric bulk on biological targets. The carboxamide linkage could be replaced with bioisosteres such as sulfonamides or ketones. Furthermore, functionalization of the pyrrolidine ring at positions 3 and 4 could introduce new stereocenters and functional groups (e.g., hydroxyl, amino groups), significantly expanding the chemical space for academic screening. nih.gov These analogues can then be screened against various biological targets to identify promising lead compounds for further development. nih.gov

| Modification Site | Proposed Analogue Feature | Rationale / Potential Screening Focus |

|---|---|---|

| N-Alkyl Chains | Varying chain lengths (C4-C8), branched alkyls, cyclic groups (e.g., cyclohexyl) | Modulate lipophilicity and binding pocket interactions; explore impact on cell permeability. |

| Carboxamide Linker | Replacement with sulfonamide, ester, or ketone bioisosteres. | Alter hydrogen bonding capacity and metabolic stability. |

| Pyrrolidine Ring (C3/C4) | Introduction of hydroxyl, amino, or fluoro groups. | Introduce new interaction points (H-bonding) and alter electronic properties. |

| Pyrrolidine Ring (C5-oxo) | Reduction of the oxo group to a hydroxyl or its complete removal. | Investigate the role of the lactam carbonyl in target binding. |

Investigation of this compound in Under-explored Biological Pathways and Targets

While the specific biological profile of this compound is not established, the broader pyrrolidinone and pyrrolidine carboxamide classes exhibit a wide range of activities, suggesting numerous avenues for investigation. nih.gov Future research should screen the compound and its analogues against targets and pathways where related molecules have shown promise.

For example, various 5-oxopyrrolidine derivatives have demonstrated anticancer and antimicrobial activities. rsc.org Screening against a panel of cancer cell lines (e.g., breast, prostate, lung) and pathogenic microbes (e.g., drug-resistant bacteria) could reveal novel therapeutic applications. rsc.org The autotaxin-lysophosphatidic acid (ATX-LPA) axis, implicated in inflammation, fibrosis, and cancer, is another compelling target, as certain pyrrolidinone derivatives have been identified as potent ATX inhibitors. nih.gov Additionally, enzymes involved in metabolic regulation, such as N-acylethanolamine acid amidase (NAAA), which is involved in inflammation and pain, represent another class of targets for which pyrrolidine amides have shown inhibitory activity. rsc.org The compound's relation to pyroglutamic acid also suggests exploring its role in glutathione (B108866) metabolism and neurological pathways. nih.gov

Development of Advanced In Vitro Research Models for Mechanistic Elucidation (Excluding Human Clinical Trials)

To effectively study the biological activity and mechanism of action of this compound, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that better mimic human physiology are essential for generating more predictive preclinical data. pharma-iq.comtechnologynetworks.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by replicating cell-cell and cell-matrix interactions found in vivo. nih.govnih.govbmrat.org For potential anticancer applications, testing on tumor spheroids can provide insights into drug penetration and efficacy that are not achievable in monolayer cultures. iiarjournals.orgresearchgate.net For neurobiological investigations, brain organoids or iPSC-derived neuronal cultures can be used to model complex neurodegenerative processes. nih.govfrontiersin.orgmdpi.com Furthermore, organ-on-a-chip (OoC) technology represents a significant leap forward. mdpi.com These microfluidic devices can model the function of individual organs (e.g., liver-on-a-chip for metabolism studies) or even multi-organ systems, allowing for the investigation of pharmacokinetics and systemic effects in a controlled laboratory setting. nih.govuni-tuebingen.deresearchgate.net

| In Vitro Model | Description | Application for this compound |

|---|---|---|

| Tumor Spheroids | 3D aggregates of cancer cells that mimic micro-tumors. nih.gov | Screening for anticancer activity, assessing drug penetration and efficacy in a tumor-like environment. bmrat.org |

| Cerebral Organoids | Self-organizing 3D cultures derived from stem cells that replicate features of the human brain. frontiersin.org | Investigating potential neuroprotective or neurotoxic effects and studying mechanisms in neurological disease models. nih.gov |

| Liver-on-a-Chip | A microfluidic device containing cultured liver cells that mimics liver physiology and function. mdpi.commdpi.com | Studying the metabolism of the compound and its analogues, and assessing potential hepatotoxicity. |

| Multi-Organ-Chip | An integrated system of multiple organ models (e.g., gut, liver, kidney) on a single chip. nih.gov | Evaluating systemic effects, pharmacokinetics (absorption, distribution, metabolism), and organ interactions without animal models. uni-tuebingen.de |

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Prediction of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-build-test-learn cycle. These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold far more efficiently than through traditional synthesis alone.

Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known molecules to design novel analogues of the lead compound with desired physicochemical properties. This de novo design approach can suggest synthetically accessible molecules that are optimized for specific biological targets. Concurrently, predictive ML models, like those used for Quantitative Structure-Activity Relationship (QSAR) analysis, can be developed. These models learn from the experimental data of screened analogues to predict the biological activity, toxicity, and pharmacokinetic profiles of newly designed or yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Exploration of Supramolecular Chemistry and Materials Science Applications for Pyrrolidine-2-carboxamide Scaffolds

Beyond pharmacology, the this compound scaffold holds potential in the fields of supramolecular chemistry and materials science. The inherent hydrogen-bonding capabilities of the carboxamide group, combined with the defined stereochemistry of the pyrrolidine ring, make it an attractive building block for creating ordered, self-assembling systems. nih.gov

Future research could explore the self-assembly of this compound and its analogues into higher-order structures like nanofibers, gels, or vesicles. acs.org Such supramolecular materials could find applications in drug delivery, tissue engineering, or as stimuli-responsive materials. rsc.org The introduction of specific functional groups could allow these molecules to coordinate with metal ions, leading to the formation of metallosupramolecular architectures with unique catalytic or electronic properties. nih.gov Additionally, modifying the pyrrolidine core could lead to the development of novel functional materials, such as ionic liquids or liquid crystals, where the pyrrolidinium (B1226570) cation has shown promise. researchgate.net The ability to precisely tune molecular structure to control macroscopic properties is a key advantage of this research direction. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide?

- Methodological Answer : A diastereoselective approach involves reacting 5-oxopyrrolidine-2-carboxylic acid derivatives with dihexylamine under conditions optimized for steric control. For instance, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via Michael addition followed by cyclization, using LiOH or NaOMe as bases to achieve high diastereomeric ratios (dr > 10:1) . Alternative routes include coupling activated esters (e.g., HATU-mediated) with dihexylamine in DMF, followed by purification via flash chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Purity assessment (≥98% by reversed-phase C18 column, MeOH:H2O mobile phase) .

- NMR : Confirm stereochemistry and substituent placement (e.g., δ 4.2–4.5 ppm for pyrrolidine protons, δ 1.2–1.6 ppm for hexyl chains) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 325.2384) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally analogous (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide .

Q. What storage conditions are optimal for maintaining compound stability?

- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation and hydrolysis. Avoid aqueous solvents (risk of lactam ring opening) and prolonged exposure to light, as aryl substituents in related analogs show sensitivity to UV-induced degradation .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological or physicochemical properties?

- Methodological Answer : Use enantiomerically pure starting materials (e.g., (S)-5-oxopyrrolidine-2-carboxylic acid) to synthesize distinct diastereomers. Compare properties via:

- Solubility assays : Polar diastereomers show higher aqueous solubility (e.g., 12 mg/mL vs. 3 mg/mL for nonpolar analogs) .

- Receptor binding studies : For bioactive analogs, stereochemistry can alter IC50 values by 10- to 100-fold (e.g., thienopyridine derivatives in kinase inhibition) .

Q. What strategies resolve contradictions in solubility data reported across studies?

- Methodological Answer : Standardize experimental conditions:

- Solvent system : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility.

- Temperature control : Measure at 25°C ± 0.5°C to avoid thermal degradation.

- Validation : Cross-check with computational models (e.g., ACD/Labs Percepta) to identify outliers. For example, discrepancies in logP values (>1 unit) may arise from unaccounted aggregation or ionization .

Q. How can researchers optimize substituent effects for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Aryl substituent screening : Replace dihexyl groups with substituted benzyl or pyridyl moieties to modulate lipophilicity (clogP 2.5–5.0) .

- Bioisosteric replacements : Substitute the 5-oxo group with thiocarbonyl or sulfonyl groups to assess metabolic stability (e.g., t1/2 in liver microsomes) .

- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .

Q. What methodologies validate analytical techniques for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS validation : Establish linearity (R² > 0.99) over 1–1000 ng/mL, precision (RSD < 15%), and recovery (>80%) in biological fluids .

- Forced degradation studies : Expose to heat (60°C), acid (0.1 M HCl), and UV light to identify degradation products .

- Cross-lab reproducibility : Collaborate with independent labs to verify retention times and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.